molecular formula C15H20BBrO4 B1591672 Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1025708-01-3

Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1591672
CAS No.: 1025708-01-3
M. Wt: 355.03 g/mol
InChI Key: RUXVIBBNVOTTPG-UHFFFAOYSA-N
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Description

“Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is an organic compound that contains a borate functional group . It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is obtained by a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using direct methods and refined by the full-matrix least-squares procedure on F2 for all data .


Chemical Reactions Analysis

Compounds with a borate functional group, like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, are used in various chemical reactions. They can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a significant role in the field of synthetic chemistry. It is a key intermediate in the synthesis of various organic compounds. For instance, it is used in the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one, a compound that is transformed into a novel building block for further chemical reactions (Pomeisl, Kvíčala, & Paleta, 2006). Similarly, it is involved in the production of peptidyl 2,2-difluoro-3-aminopropionates, which have potential applications as proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).

Structural and Vibrational Studies

Recent research has focused on understanding the molecular structure and vibrational properties of compounds related to this compound. Studies using spectroscopy, X-ray diffraction, and DFT calculations have been conducted to analyze the molecular conformations and vibrational characteristics of these compounds, enhancing our understanding of their chemical behavior (Wu, Chen, Chen, & Zhou, 2021).

Applications in Polymer Chemistry

In the realm of polymer chemistry, this compound is utilized as an intermediate in the synthesis of novel polymeric materials. For example, it is used in the formation of aliphatic polycarbonate esters and in the synthesis of pendent carbonate ester groups, which have implications for the development of biodegradable polymers (Ben-Shaba & Domb, 2006).

Role in Catalysis

This compound also finds application in catalysis. It acts as an important intermediate in the synthesis of catalysts used for polymerization. Its role in enhancing the effectiveness and stereoregularity of catalytic systems has been a subject of study, demonstrating its significance in the field of materials science and industrial chemistry (Sacchi, Tritto, Shan, Mendichi, & Noristi, 1991).

Mechanism of Action

The mechanism of action for these compounds typically involves the borate functional group. For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Safety and Hazards

The safety and hazards of these compounds are typically provided by the manufacturer. For instance, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Future Directions

The future directions for these compounds are likely to involve further exploration of their chemical properties and potential applications in various chemical reactions .

Properties

IUPAC Name

ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-6-19-13(18)12-10(8-7-9-11(12)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXVIBBNVOTTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585992
Record name Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025708-01-3
Record name Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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